molecular formula C11H15N5O4 B12082152 6-Methylaminopurine arabinoside CAS No. 65494-95-3

6-Methylaminopurine arabinoside

Cat. No.: B12082152
CAS No.: 65494-95-3
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylaminopurine arabinoside is a nucleoside analogue known for its antiviral properties. It is particularly effective against herpes simplex virus and varicella-zoster virus by inhibiting viral DNA synthesis and replication. The compound has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylaminopurine arabinoside can be synthesized through microbial synthesis using Escherichia coli BL21, which converts pyrimidine nucleosides to purine nucleosides with high yield . Another method involves the enzymatic synthesis of purine D-arabinonucleosides using nucleoside phosphorylases .

Industrial Production Methods: Industrial production methods for this compound typically involve microbial synthesis due to its efficiency and high yield. The process involves the use of specific strains of bacteria that can convert precursor molecules into the desired nucleoside analogue .

Chemical Reactions Analysis

Types of Reactions: 6-Methylaminopurine arabinoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

6-Methylaminopurine arabinoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.

    Biology: The compound is used in studies involving DNA synthesis and replication.

    Medicine: It is used as an antiviral agent to treat infections caused by herpes simplex virus and varicella-zoster virus.

    Industry: The compound is used in the production of antiviral drugs and other pharmaceutical products.

Mechanism of Action

6-Methylaminopurine arabinoside exerts its effects by inhibiting viral DNA synthesis and replication. The compound is incorporated into the viral DNA, causing chain termination and preventing further DNA synthesis . This mechanism is similar to that of other nucleoside analogues, which target viral DNA polymerase and inhibit its activity .

Comparison with Similar Compounds

    6-Dimethylaminopurine arabinoside: This compound is similar in structure and function to 6-Methylaminopurine arabinoside and also exhibits antiviral activity.

    Cytosine arabinoside: Another nucleoside analogue with similar antiviral properties but different molecular targets and pathways.

Uniqueness: this compound is unique in its high specificity for herpes simplex virus and varicella-zoster virus, making it a potent antiviral agent with minimal cytotoxicity to uninfected cells .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYFKKCNSOZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859685
Record name N-Methyl-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60209-41-8, 65494-95-3, 1867-73-8
Record name NSC409168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N6-Methyladenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.